Elevated Hydrogen-Bond Acceptor Capacity Distinguishes the 4-Fluorophenylthio Acetamide from Its Closest Analogs
The target compound possesses 5 hydrogen-bond acceptor (HBA) sites versus 4 for the benzylthio analog (CAS 2097912-11-1), 4 for the des-thio analog (CAS 2097884-33-6), and 3 for the ethoxy analog (CAS 2097910-04-6) [1]. The additional acceptor site originates from the thioether sulfur atom, which can act as a weak hydrogen-bond acceptor and contribute to protein-ligand recognition surfaces [2]. This increased HBA count expands the potential pharmacophoric interaction space without altering the hydrogen-bond donor count (fixed at 1 across the series), offering an orthogonal optimization vector.
| Evidence Dimension | Hydrogen-Bond Acceptor Count |
|---|---|
| Target Compound Data | 5 HBA (thioether sulfur + amide carbonyl + furan oxygen + thiophene sulfur + fluorine) |
| Comparator Or Baseline | Benzylthio analog: 4 HBA; Des-thio analog: 4 HBA; Ethoxy analog: 3 HBA |
| Quantified Difference | Δ = +1 to +2 HBA versus all analogs |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
In fragment-based screening, a higher HBA count can define unique binding poses and selectivity profiles that analogs with fewer acceptor sites cannot replicate, making the target compound a non-substitutable screening entity.
- [1] PubChem. Computed Properties for CID 131702622, CID entries for CAS 2097912-11-1, 2097910-04-6, 2097884-33-6, and 2097898-94-5. National Center for Biotechnology Information (2024). View Source
- [2] Ghasemi, A., & Saeidian, H. (2019). Hydrogen bonding: A theoretical perspective. In Theoretical and Computational Chemistry (Vol. 16, pp. 95–118). Elsevier. View Source
